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2-Methylbenzothiazole-5-boronic

acid

Cat. No.: B151216 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 2-
Methylbenzothiazole-5-boronic acid, a significant organic compound in biomedical research

with potential applications in the development of treatments for various diseases. This

document is intended for researchers, scientists, and professionals in the field of drug

development, offering a centralized resource for its characterization.

While experimental spectral data for 2-Methylbenzothiazole-5-boronic acid is not widely

available in public databases, this guide presents predicted data based on established

spectroscopic principles and available data for analogous compounds. It also includes detailed

experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and

Mass Spectrometry (MS) data, which are crucial for the synthesis and characterization of this

and similar molecules.

Predicted Spectral Data
The following tables summarize the predicted spectral data for 2-Methylbenzothiazole-5-
boronic acid. These predictions are based on the analysis of its chemical structure and

comparison with spectral data of 2-methylbenzothiazole and other arylboronic acids.

Table 1: Predicted ¹H NMR Spectral Data
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Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~8.2 s 1H H on C4

~7.9 d 1H H on C6

~7.8 d 1H H on C7

~5.5-6.0 br s 2H B(OH)₂

~2.8 s 3H -CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm) Assignment

~168 C2 (C=N)

~154 C7a

~138 C3a

~135 C6

~130 C4

~125 C7

~122 C5-B

~20 -CH₃

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3300-3100 Broad, Strong O-H stretch (boronic acid)

~3050 Medium Aromatic C-H stretch

~2920 Weak Aliphatic C-H stretch

~1600 Medium C=N stretch (benzothiazole)

~1500 Medium Aromatic C=C stretch

~1350 Strong B-O stretch

~1020 Strong B-C stretch

Table 4: Predicted Mass Spectrometry Data
m/z Ion

193.04 [M]⁺ (Exact Mass: 193.0369)

175 [M-H₂O]⁺

148 [M-B(OH)₂]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the

spectral data for 2-Methylbenzothiazole-5-boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methylbenzothiazole-5-boronic
acid in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is

recommended due to the compound's polarity and to observe the exchangeable protons of

the boronic acid group.

¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum.

Set the spectral width to cover a range of 0-12 ppm.

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

The relaxation delay should be set to at least 1 second.

¹³C NMR Acquisition:

Acquire a one-dimensional carbon spectrum with proton decoupling.

Set the spectral width to cover a range of 0-200 ppm.

A higher number of scans will be necessary (e.g., 1024 or more) due to the lower natural

abundance of ¹³C.

A relaxation delay of 2-5 seconds is recommended.

Data Processing: Process the raw data using appropriate software. This includes Fourier

transformation, phase correction, baseline correction, and referencing the spectra to the

residual solvent peak (DMSO at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with

an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

Place a small amount of the solid 2-Methylbenzothiazole-5-boronic acid directly onto

the ATR crystal.

Ensure good contact between the sample and the crystal by applying pressure using the

instrument's pressure arm.

Data Acquisition:

Record the spectrum over a range of 4000-400 cm⁻¹.
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Co-add a number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Collect a background spectrum of the clean ATR crystal before running the sample.

Data Processing: The software will automatically perform a background subtraction. The

resulting spectrum should be analyzed for characteristic absorption bands.

Mass Spectrometry (MS)
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or

Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray

Ionization - ESI).

Sample Preparation:

Prepare a dilute solution of 2-Methylbenzothiazole-5-boronic acid (e.g., 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

The solution may be introduced into the mass spectrometer via direct infusion or through a

liquid chromatography (LC) system.

Data Acquisition:

Acquire the mass spectrum in positive ion mode to observe the molecular ion [M+H]⁺ or in

negative ion mode for [M-H]⁻.

Set the mass range to scan from m/z 50 to 500.

For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion

to observe its fragmentation pattern.

Data Processing: Analyze the resulting mass spectrum to determine the accurate mass of

the molecular ion and its fragments. This data can be used to confirm the elemental

composition of the molecule.

Visualizations
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The following diagrams illustrate the workflow for spectral analysis and a conceptual overview

of NMR spectroscopy.

Figure 1: General Workflow for Spectral Analysis
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Caption: Figure 1: General Workflow for Spectral Analysis
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Figure 2: Conceptual Diagram of NMR Spectroscopy
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Caption: Figure 2: Conceptual Diagram of NMR Spectroscopy
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[https://www.benchchem.com/product/b151216#2-methylbenzothiazole-5-boronic-acid-
spectral-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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